Cas no 826-81-3 (2-methylquinolin-8-ol)

2-methylquinolin-8-ol structure
2-methylquinolin-8-ol structure
Nome del prodotto:2-methylquinolin-8-ol
Numero CAS:826-81-3
MF:C10H9NO
MW:159.184562444687
MDL:MFCD00006765
CID:40011
PubChem ID:13224

2-methylquinolin-8-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methylquinolin-8-ol
    • 2-Methyl-8-quinolinol
    • 8-Hydroxy-2-methylquinoline
    • 2-Methyl-8-Hydroxyquinoline
    • 8-Hydroxyquinaldine~2-Methyl-8-quinolinol
    • 4-Hydroxy-3-quinoline carboxylic acid
    • 8-Hydroxyquinaldine
    • 2-Methyl-8-hydroxyquinoine
    • 1-Methyl 8-quinolinol
    • 2-Methyl-8-hydroxy
    • 2-methyl-8-quinolino
    • 2-METHYLOXINE
    • 8-Hydroxyqinaldine
    • Hydroxyquinaldine
    • 8-Quinolinol, 2-methyl-
    • 2-Methyl-quinolin-8-ol
    • NBYLBWHHTUWMER-UHFFFAOYSA-N
    • 7W631H5302
    • 2-Methyl 8-quinolinol
    • 2-Methyl-oxine
    • 8-hydroxy-quinaldine
    • 8-Quinolinol, methyl-
    • 8-HYDROXY QUINALDINE
    • KS
    • 2-Methyl-8-quinolinol (ACI)
    • NSC 403349
    • NSC 58553
    • FS-2928
    • FT-0621549
    • BRN 0119194
    • HYDROXY-2-METHYLQUINOLINE, 8-
    • Q27268939
    • 826-81-3
    • AKOS000121472
    • 5-21-03-00341 (Beilstein Handbook Reference)
    • EC 212-562-6
    • HMS1647N13
    • BDBM50065785
    • CS-W004053
    • M0420
    • NSC58553
    • DTXSID3061184
    • W-104165
    • CHEMBL316892
    • UNII-7W631H5302
    • AC-12780
    • 8-Hydroxyquinaldine; 8-Hydroxy-2-methylquinoline
    • P20524
    • InChI=1/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H
    • CHEBI:180510
    • SB67453
    • NCGC00188188-01
    • NSC-403349
    • SCHEMBL297247
    • 8-Hydroxyquinaldine (8-Hydroxy-2-methylquinoline)
    • EINECS 212-562-6
    • NS00007994
    • NSC-58553
    • F0001-2119
    • MFCD00006765
    • 2-Methyl-8-quinolinol, 98%
    • EN300-17635
    • Z56969328
    • AM804380
    • 8-Hydroxyquinaldine,98%
    • STK037617
    • 2-methyl 8-quinolonol
    • DB-056646
    • quinoline, 8-hydroxy-2-methyl-
    • 2-methylquinolin-8-ol
    • MDL: MFCD00006765
    • Inchi: 1S/C10H9NO/c1-7-5-6-8-3-2-4-9(12)10(8)11-7/h2-6,12H,1H3
    • Chiave InChI: NBYLBWHHTUWMER-UHFFFAOYSA-N
    • Sorrisi: OC1C2C(=CC=C(C)N=2)C=CC=1
    • BRN: 0119194

Proprietà calcolate

  • Massa esatta: 159.068414g/mol
  • Carica superficiale: 0
  • XLogP3: 2.3
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 159.068414g/mol
  • Massa monoisotopica: 159.068414g/mol
  • Superficie polare topologica: 33.1Ų
  • Conta atomi pesanti: 12
  • Complessità: 160
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Cristallo prismatico bianco
  • Densità: 1.1202 (rough estimate)
  • Punto di fusione: 72.0 to 74.0 deg-C
  • Punto di ebollizione: 145°C/15mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 282,2 ° f
    Celsius: 139 ° c
  • Indice di rifrazione: 1.6070 (estimate)
  • PH: 7-8 (100g/l, H2O, 20℃)(slurry)
  • Solubilità: 0.4g/l
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 33.12000
  • LogP: 2.24880
  • Solubilità: Solubile in alcool caldo, etere e benzene, insolubile in acqua

2-methylquinolin-8-ol Informazioni sulla sicurezza

  • Simbolo: GHS09
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H410
  • Dichiarazione di avvertimento: P273,P501
  • Numero di trasporto dei materiali pericolosi:UN 3077 9/PG 3
  • WGK Germania:2
  • Codice categoria di pericolo: 50/53
  • Istruzioni di sicurezza: S60-S61-S24/25
  • RTECS:VC7920000
  • Identificazione dei materiali pericolosi: N
  • PackingGroup:III
  • Classe di pericolo:9
  • TSCA:Yes
  • Termine di sicurezza:9
  • Gruppo di imballaggio:III
  • Frasi di rischio:R50/53
  • Condizioni di conservazione:Sealed in dry,2-8°C

2-methylquinolin-8-ol Dati doganali

  • CODICE SA:29334990
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-methylquinolin-8-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044345-25g
2-Methylquinolin-8-ol
826-81-3 98%
25g
¥54.00 2024-07-28
Life Chemicals
F0001-2119-10g
8-Hydroxyquinaldine
826-81-3 95%+
10g
$84.0 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044345-100g
2-Methylquinolin-8-ol
826-81-3 98%
100g
¥182.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044345-500g
2-Methylquinolin-8-ol
826-81-3 98%
500g
¥1132.00 2024-07-28
TRC
M329468-2.5g
2-Methylquinolin-8-ol
826-81-3
2.5g
$ 98.00 2023-09-07
Chemenu
CM121287-1kg
2-Methyl-8-quinolinol
826-81-3 98%
1kg
$280 2022-08-31
Enamine
EN300-17635-25.0g
2-methylquinolin-8-ol
826-81-3 95%
25g
$35.0 2023-05-03
Enamine
EN300-17635-2.5g
2-methylquinolin-8-ol
826-81-3 95%
2.5g
$25.0 2023-09-20
Life Chemicals
F0001-2119-0.25g
8-Hydroxyquinaldine
826-81-3 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F0001-2119-2.5g
8-Hydroxyquinaldine
826-81-3 95%+
2.5g
$40.0 2023-11-21

2-methylquinolin-8-ol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 2-Nitrophenol ,  Hydrochloric acid Solvents: Water ;  0.5 h, 100 °C; 2 h, 100 °C
Riferimento
Synthesis and crystal structure of 8-substituted quinaldine
Wu, Tian-quan; et al, Hunan Daxue Xuebao, 2010, 37(1), 63-66

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Hydrogen bromide
Riferimento
Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy
Abouelhassan, Yasmeen; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5076-5080

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Zinc acetate ,  Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 5 h, rt
Riferimento
Synthesis, spectral properties of di-(2-methyl-8-hydroxyquinoline)zinc
Wang, Li-Hua; et al, Advanced Materials Research (Durnten-Zurich, 2014, 830, 189-192

Synthetic Routes 4

Condizioni di reazione
Riferimento
Product class 3: quinolines
Larsen, R. D.; et al, Science of Synthesis, 2005, 15, 389-549

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 1,10-Phenanthroline ,  Palladium diacetate Solvents: Methanol ;  36 h, 40 °C
Riferimento
A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization
Zhang, Zuhui; et al, Organic Letters, 2008, 10(2), 173-175

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Phosphorus pentoxide ,  Phosphoric acid ;  20 min, 110 °C
Riferimento
The utilization of polyphosphoric acid in the Döbner-v. Miller reaction
Fiedler, Heinz, Journal fuer Praktische Chemie (Leipzig), 1961, 13, 86-9

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Catalysts: Copper(II) acetylacetonate ,  N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide ;  rt
1.2 Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions
Xia, Shanghua; et al, Journal of the American Chemical Society, 2016, 138(41), 13493-13496

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Water
Riferimento
Synthesis of esters of halogenated quinaldine and quinoline
Bourquin, J. P.; et al, Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 1962, 295, 383-99

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Riferimento
Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds
Khusnutdinov, Ravil; et al, Journal of Heterocyclic Chemistry, 2016, 53(4), 1022-1029

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Acetic acid ,  1,4-Dioxane
Riferimento
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  40 min, rt → 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Microwave-enhanced Friedlander synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria
Garrison, Aaron T.; et al, MedChemComm, 2017, 8(4), 720-724

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Catalysts: Copper(II) acetylacetonate ,  N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)ethanediamide ;  rt
1.2 Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 130 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
Riferimento
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions
Xia, Shanghua; et al, Journal of the American Chemical Society, 2016, 138(41), 13493-13496

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  16 h, 150 °C
Riferimento
Microbiota Metabolism Promotes Synthesis of the Human Ah Receptor Agonist 2,8-Dihydroxyquinoline
Hubbard, Troy D.; et al, Journal of Proteome Research, 2019, 18(4), 1715-1724

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane
1.2 Reagents: Acetic acid ,  2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes
Uchiyama, Katsuya; et al, Bulletin of the Chemical Society of Japan, 1998, 71(12), 2945-2955

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  36 h, 150 °C
Riferimento
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 1,10-Phenanthroline ,  Tempo ,  Nickel bromide Solvents: 2-Methyl-2-butanol ;  48 h, 95 °C
Riferimento
Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen
Bera, Sourajit; et al, Organic Letters, 2020, 22(16), 6458-6463

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Hydrogen bromide
Riferimento
Synthesis of mono- and dialkylsubstituted 1,10-phenanthrolines
Belser, Peter; et al, Tetrahedron, 1996, 52(8), 2937-44

2-methylquinolin-8-ol Raw materials

2-methylquinolin-8-ol Preparation Products

2-methylquinolin-8-ol Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:826-81-3)8-Hydroxyquinaldine
Numero d'ordine:1680787
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:01
Prezzo ($):discuss personally
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:826-81-3)2-methylquinolin-8-ol
A840413
Purezza:99%
Quantità:1kg
Prezzo ($):244.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-81-3)8-Hydroxyquinaldine
1680787
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta